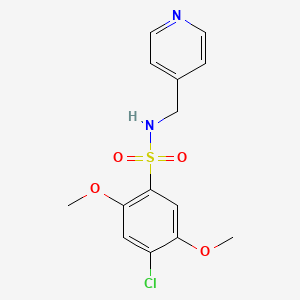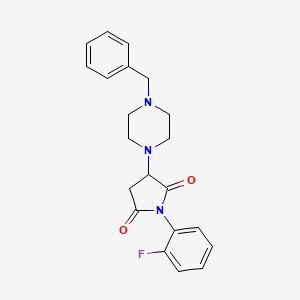![molecular formula C13H19Cl2NO B5064553 N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine](/img/structure/B5064553.png)
N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine, also known as sibutramine, is a weight loss drug that was previously used to treat obesity. However, due to its potential side effects, it has been withdrawn from the market in many countries. Despite this, sibutramine continues to be an important molecule in scientific research due to its unique properties.
Mecanismo De Acción
Sibutramine works by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in appetite suppression and increased energy expenditure. Sibutramine has also been shown to have an effect on the hypothalamus, which regulates appetite and satiety.
Biochemical and Physiological Effects:
Sibutramine has been shown to have significant effects on body weight and metabolism. In clinical trials, N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine has been found to result in significant weight loss compared to placebo. Sibutramine has also been shown to improve insulin sensitivity and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders such as type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sibutramine has several advantages for lab experiments, including its unique mechanism of action and potential therapeutic applications. However, it also has several limitations, including its potential side effects and the fact that it has been withdrawn from the market in many countries.
Direcciones Futuras
There are several potential future directions for the study of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine. One area of research could be the development of new N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine analogs with improved therapeutic properties and reduced side effects. Another area of research could be the investigation of the effects of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine on other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further research on the mechanism of action of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine, which could lead to the development of new drugs with similar properties.
In conclusion, N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine is a unique molecule with potential therapeutic applications in various diseases. Despite its withdrawal from the market in many countries, it continues to be an important molecule in scientific research. Further research is needed to fully understand the mechanism of action of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine involves the reaction of 2,6-dichlorophenol with propylene oxide to form 3-(2,6-dichlorophenoxy)propanol. This intermediate is then reacted with butylamine to form N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine. The reaction can be carried out using various methods, including refluxing in a solvent or using a microwave-assisted method. The purity of N-[3-(2,6-dichlorophenoxy)propyl]-1-butanamine can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Sibutramine has been extensively studied in scientific research due to its unique properties. It has been found to have potential therapeutic effects in various diseases, including depression, Alzheimer's disease, and Parkinson's disease. Sibutramine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[3-(2,6-dichlorophenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO/c1-2-3-8-16-9-5-10-17-13-11(14)6-4-7-12(13)15/h4,6-7,16H,2-3,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLZWDHPBJJDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,6-dichlorophenoxy)propyl]butan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5064472.png)
![2-{[5-(4-iodophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5064475.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5064481.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5064486.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}azocane](/img/structure/B5064490.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5064493.png)

![2-[1-methyl-3-oxo-3-(2,6,6-trimethyl-2-cyclohexen-1-yl)propyl]hydrazinecarboxamide](/img/structure/B5064532.png)
![1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole-2-sulfonic acid](/img/structure/B5064535.png)

![4-[(5-bromo-2-furyl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5064543.png)
![3-(anilinosulfonyl)-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methylbenzamide](/img/structure/B5064550.png)

![1-[(4-chlorobenzyl)sulfonyl]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B5064560.png)